5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
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Overview
Description
5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules, including calcium channel blockers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the 4-fluorobenzyl group: This step often involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the benzyl moiety with a fluorine atom.
Attachment of the 2-methoxyphenyl group: This can be done through an amide coupling reaction, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dihydropyridine core can undergo oxidation to form the corresponding pyridine derivative.
Reduction: The carbonyl group in the 4-oxo position can be reduced to form a hydroxyl group.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Hydroxyl-substituted dihydropyridine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a pharmacologically active agent. The dihydropyridine core is known for its activity on calcium channels, which are important in many physiological processes.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural similarity to known calcium channel blockers suggests it may have applications in treating cardiovascular diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide likely involves interaction with molecular targets such as calcium channels. The dihydropyridine core is known to bind to these channels, modulating their activity and affecting cellular calcium levels. This can lead to various physiological effects, including vasodilation and reduced cardiac workload.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine core.
Amlodipine: Another calcium channel blocker with structural similarities.
Nicardipine: Shares the dihydropyridine core and is used in the treatment of hypertension.
Uniqueness
What sets 5-((4-fluorobenzyl)oxy)-N-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide apart is the presence of the 4-fluorobenzyl and 2-methoxyphenyl groups, which may confer unique pharmacological properties and potentially improved efficacy or reduced side effects compared to other dihydropyridine derivatives.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-1-methyl-4-oxopyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c1-24-12-20(28-13-14-7-9-15(22)10-8-14)18(25)11-17(24)21(26)23-16-5-3-4-6-19(16)27-2/h3-12H,13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIYHZZIWGHGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=CC=CC=C2OC)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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